In-Depth Technical Guide: Dimethylamino-PEG11 for Targeted Protein Degradation
In-Depth Technical Guide: Dimethylamino-PEG11 for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Dimethylamino-PEG11, a polyethylene glycol (PEG)-based linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of Dimethylamino-PEG11
Dimethylamino-PEG11 is a chemical tool used in the development of PROTACs, which are novel therapeutic agents that hijack the body's own cellular machinery to selectively degrade target proteins.[1][2] The structure and physicochemical properties of this linker are critical to the function of the resulting PROTAC molecule.
| Property | Value | Reference |
| Molecular Weight | 529.66 g/mol | [3] |
| Molecular Formula | C24H51NO11 | [3] |
| Description | A PEG-based PROTAC linker. | [3] |
Role in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker, such as Dimethylamino-PEG11, that connects the two. The linker's length, flexibility, and chemical composition are crucial for the proper assembly and orientation of the ternary complex (PROTAC, POI, and E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome. PEG linkers are frequently employed in PROTAC design to enhance solubility and cell permeability.
The general mechanism of PROTAC action is a catalytic cycle where the PROTAC molecule brings the target protein and an E3 ligase into close proximity, leading to the ubiquitination of the target protein. This marks the protein for degradation by the proteasome. The PROTAC molecule is then released to repeat the cycle.
Experimental Protocol: General Synthesis of a PROTAC Using an Amine-PEG Linker
While a specific protocol for Dimethylamino-PEG11 was not found in the reviewed literature, the following is a generalized, representative procedure for the synthesis of an amide-linked PROTAC using a generic amine-functionalized PEG linker. This protocol is based on standard peptide coupling reactions commonly used in PROTAC synthesis.
Step 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand with an Amine-PEG-Linker
-
Reagents and Materials:
-
Carboxylic acid-functionalized ligand (for either the target protein or E3 ligase) (1.0 equivalent)
-
Amine-PEG-linker (e.g., Dimethylamino-PEG11) (1.1 equivalents)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure: a. Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere. b. Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add the Amine-PEG-linker to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress using LC-MS (Liquid Chromatography-Mass Spectrometry). f. Upon completion, dilute the reaction mixture with ethyl acetate. g. Perform sequential washes with a 5% LiCl solution, saturated NaHCO3 solution, and brine. h. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography to yield the ligand-PEG conjugate.
Step 2: Coupling of the Second Ligand
The subsequent steps would involve the deprotection of any protecting groups on the other end of the PEG linker (if present) and a similar coupling reaction with the second ligand (either for the E3 ligase or the target protein, whichever was not used in Step 1).
The general workflow for developing and validating a PROTAC is a multi-step process.
